4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
Description
4-Methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a tetrahydroquinoline moiety via an ethylamine chain. Its structure integrates a sulfonamide group (–SO₂NH₂), a common pharmacophore in medicinal chemistry, and a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold, which may confer rigidity and influence binding interactions.
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-21-13-3-4-16-14-15(5-10-19(16)21)11-12-20-25(22,23)18-8-6-17(24-2)7-9-18/h5-10,14,20H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAPLXEBQVXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide (CAS Number: 921895-52-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 409.5 g/mol. The structure includes a methoxy group and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O3 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 921895-52-5 |
| LogP | 2.301 |
| Water Solubility (LogSw) | -2.92 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide have shown effectiveness against various bacterial strains. A study highlighted that certain sulfonamide derivatives displayed potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
Anticancer Properties
There is growing interest in the anticancer potential of this compound class. A review of molecular hybrids indicated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism often involves targeting cellular pathways essential for tumor growth . Specifically, compounds with sulfonamide groups have been noted for their ability to induce apoptosis in cancer cells.
The biological activity of 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that this compound interacts with neurotransmitter receptors and other targets within the nervous system, which could explain its potential neuroprotective effects .
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis rates.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and exhibited an IC50 value indicating effective inhibition of bacterial growth.
- Cytotoxicity Assays : In vitro studies revealed that certain structural modifications enhanced cytotoxicity against human cancer cell lines, suggesting that further optimization could lead to more potent anticancer agents .
- Neuroprotective Effects : Research has indicated that related compounds may possess neuroprotective properties through modulation of neurotransmitter systems .
Scientific Research Applications
Drug Discovery
The compound is included in various screening libraries aimed at identifying new drugs. Specifically, it has been classified under the Neurotransmitter Transporter Inhibitors Library , indicating its potential role in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders .
Anticancer Research
Recent studies have explored the use of sulfonamide derivatives in anticancer therapies. Compounds similar to 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .
Antimicrobial Activity
Research indicates that sulfonamide compounds possess antimicrobial properties. The incorporation of the tetrahydroquinoline moiety may enhance the compound's efficacy against bacterial strains, making it a candidate for developing new antibiotics .
Case Study 1: Neurotransmitter Modulation
A study evaluated the effects of various sulfonamide derivatives on neurotransmitter transporters. The results demonstrated that compounds similar to 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide inhibited dopamine and serotonin transporters effectively, suggesting their potential use in treating mood disorders and addiction .
Case Study 2: Anticancer Efficacy
In vitro experiments conducted on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases, indicating its potential as an anticancer agent .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in hydrolysis and substitution reactions:
Tetrahydroquinoline Moietýs Reactivity
The 1-methyl-1,2,3,4-tetrahydroquinoline component undergoes oxidation and cyclization:
Methoxy-Substituted Aromatic Ring Reactions
The methoxy group directs electrophilic substitution:
Multicomponent Reactions
The compound participates in tandem reactions due to orthogonal reactivity:
Catalytic Transformations
Advanced catalytic systems modify reactivity:
Stability Under Pharmacological Conditions
Critical degradation pathways identified:
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Several sulfonamide derivatives with structural similarities were synthesized and analyzed in the provided evidence. Key compounds include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in Compound 17) correlate with higher melting points and yields compared to electron-donating groups (e.g., dimethylamino in Compound 16) .
Comparison with Tetrahydroquinoline-Based Analogues
Table 2: Tetrahydroquinoline Derivatives
Key Observations :
Preparation Methods
Preparation of 4-Methoxybenzenesulfonyl Chloride
This intermediate is synthesized through chlorosulfonation of anisole (methoxybenzene). The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the methoxy group:
Optimization Notes :
Synthesis of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Ethylamine
This intermediate is constructed through a four-step sequence:
-
Friedländer Annulation : Condensation of 4-aminobenzaldehyde with cyclohexanone forms the tetrahydroquinoline backbone.
-
N-Methylation : Treatment with methyl iodide in the presence of NaH introduces the N-methyl group.
-
Nitration : Directed nitration at the 6-position using HNO₃/H₂SO₄.
-
Reduction and Functionalization :
Table 1: Reaction Conditions for Tetrahydroquinoline Intermediate
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedländer Annulation | Cyclohexanone, HCl, 110°C | 82 | |
| N-Methylation | CH₃I, NaH, DMF, 25°C | 89 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 67 | |
| Reductive Amination | H₂ (1 atm), Pd/C, MeOH | 78 |
Sulfonamide Bond Formation
The final step couples Intermediate A and B via nucleophilic substitution:
Critical Parameters :
-
Base : Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion.
-
Solvent : Dichloromethane (DCM) or THF achieves optimal solubility.
-
Temperature : Room temperature (20–25°C) prevents side reactions.
Table 2: Optimization of Coupling Reaction
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Equivalents of Base | 2.5 | 85 | 98.2 |
| Solvent | DCM | 88 | 98.5 |
| Reaction Time | 12 h | 90 | 99.1 |
Alternative Synthetic Routes
Palladium-Catalyzed C–S Cross-Coupling
Recent advances leverage Pd(OAc)₂/xantphos catalysts to directly form C–S bonds between aryl halides and thiols:
Advantages :
Limitations :
Solid-Phase Synthesis
Solid-supported strategies immobilize the tetrahydroquinoline amine on Wang resin, enabling stepwise sulfonylation and cleavage:
-
Resin-bound amine reacts with 4-methoxybenzenesulfonyl chloride.
-
Cleavage with TFA/H₂O yields the target compound.
Table 3: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical (Solution) | 85–90 | 98–99 | High |
| Pd-Catalyzed | 60–65 | 95–97 | Moderate |
| Solid-Phase | 70–75 | 97–98 | Low |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, SO₂ArH), 6.93 (d, J = 8.8 Hz, 2H, OCH₃ArH), 3.85 (s, 3H, OCH₃), 3.22–3.18 (m, 2H, CH₂NH), 2.78–2.71 (m, 4H, tetrahydroquinoline CH₂).
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide, and what analytical techniques validate its purity and structure?
- Methodology : Synthesis typically involves multi-step reactions:
Core Formation : Construct the 1-methyl-1,2,3,4-tetrahydroquinoline moiety via intramolecular cyclization (analogous to ’s tetrahydroquinazoline synthesis).
Sulfonamide Coupling : React the tetrahydroquinoline intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Characterization :
- NMR Spectroscopy : H and C NMR confirm substituent integration and connectivity (e.g., methoxy protons at ~3.8 ppm, sulfonamide NH at ~7.5 ppm) .
- HRMS : Validates molecular formula (e.g., expected [M+H] for CHNOS: 367.1382) .
- X-ray Crystallography : Resolves spatial arrangement (if crystals are obtainable) .
Q. What biological activities are reported for structurally similar sulfonamide derivatives, and how might they inform research on this compound?
- Key Activities :
- Anticancer : Sulfonamides with tetrahydroquinoline scaffolds inhibit kinases or tubulin polymerization (e.g., ’s analogs show IC values <10 µM in breast cancer models) .
- Anti-inflammatory : Methoxybenzenesulfonamides reduce COX-2 expression (e.g., 40–60% inhibition at 10 µM in macrophage assays) .
- Mechanistic Insight : The tetrahydroquinoline moiety may enhance membrane permeability, while the sulfonamide group modulates enzyme binding (e.g., hydrogen bonding with catalytic residues) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for in vivo studies?
- Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of aryl halides during tetrahydroquinoline synthesis .
- Continuous Flow Reactors : Enhance reaction efficiency and reduce side products (e.g., 20% yield increase vs. batch methods) .
- Purification : Employ preparative HPLC for challenging separations (e.g., diastereomer resolution) .
Q. How should conflicting data on biological activity (e.g., varying IC values across studies) be addressed?
- Resolution Framework :
Assay Standardization : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition).
Structural Confirmation : Re-validate compound identity via LC-MS and NMR to rule out degradation .
Solubility Adjustments : Use DMSO/cosolvent systems to ensure consistent bioavailability (e.g., notes solubility-limited activity) .
Q. What structure-activity relationship (SAR) strategies are recommended to enhance target selectivity?
- Approach :
- Substituent Modification :
- Tetrahydroquinoline : Introduce electron-withdrawing groups (e.g., -CF) at position 6 to boost hydrophobic interactions .
- Sulfonamide : Replace methoxy with halogens (e.g., -Cl) to modulate electron density and binding affinity .
- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX .
Q. What methodologies are effective in improving aqueous solubility and bioavailability for in vivo testing?
- Solutions :
- Prodrug Design : Introduce phosphate esters at the methoxy group for hydrolytic activation .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (e.g., 80–90% encapsulation efficiency) to enhance plasma stability .
Q. How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility?
- Protocol :
Crystallization : Use slow evaporation (e.g., methanol/water 1:1) to grow single crystals.
Data Collection : Perform at 100 K with synchrotron radiation (resolution <1.0 Å).
Refinement : Software like SHELXL resolves disorder in the tetrahydroquinoline ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
